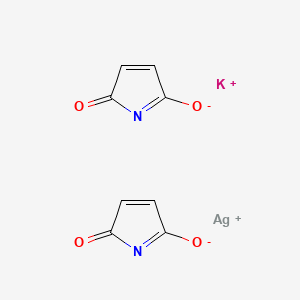
potassium;silver;5-oxopyrrol-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;silver;5-oxopyrrol-2-olate is a compound that combines potassium, silver, and a 5-oxopyrrol-2-olate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;silver;5-oxopyrrol-2-olate typically involves the reaction of silver nitrate with potassium 5-oxopyrrol-2-olate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;silver;5-oxopyrrol-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The 5-oxopyrrol-2-olate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide derivatives, while substitution reactions can produce various substituted 5-oxopyrrol-2-olate derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium;silver;5-oxopyrrol-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of potassium;silver;5-oxopyrrol-2-olate involves the interaction of the silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 5-oxopyrrol-2-olate moiety may also contribute to the compound’s activity by interacting with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium silver alloys: Such as KAg2 and K2Ag, which share similar chemical properties but differ in their structural and electronic characteristics.
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate: Another compound with a similar pyrrol-2-olate structure but different functional groups and applications.
Uniqueness
Potassium;silver;5-oxopyrrol-2-olate is unique due to its combination of potassium, silver, and the 5-oxopyrrol-2-olate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67859-67-0 |
|---|---|
Molekularformel |
C8H4AgKN2O4 |
Molekulargewicht |
339.09 g/mol |
IUPAC-Name |
potassium;silver;5-oxopyrrol-2-olate |
InChI |
InChI=1S/2C4H3NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H,(H,5,6,7);;/q;;2*+1/p-2 |
InChI-Schlüssel |
KWLWLQRUFFGWNG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=O)N=C1[O-].C1=CC(=O)N=C1[O-].[K+].[Ag+] |
Verwandte CAS-Nummern |
541-59-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)

![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)




![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

